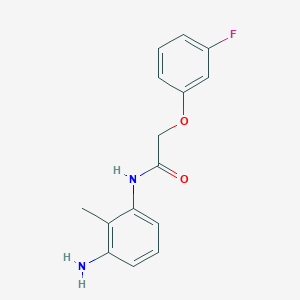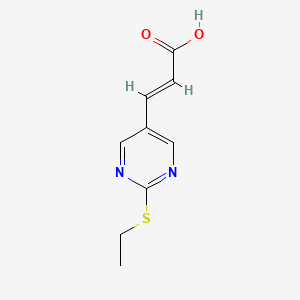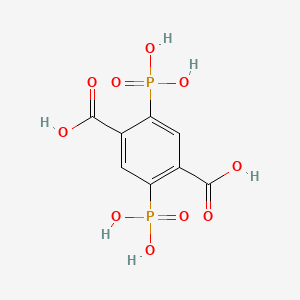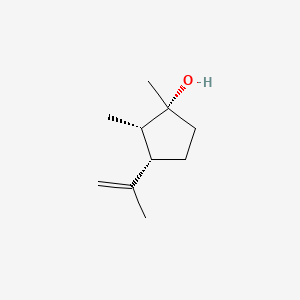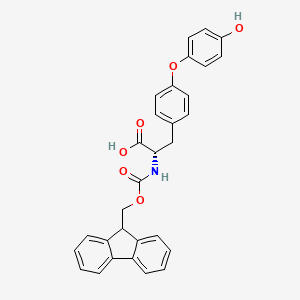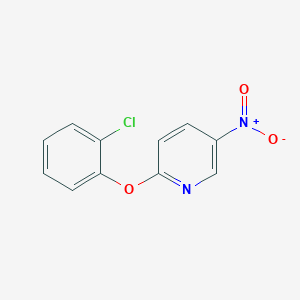
Tritrpticin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tritrpticin is a 13-residue tryptophan-rich cationic peptide with broad bactericidal properties . It is a member of the cathelicidin family of antimicrobial peptides found in vertebrates . This compound is thought to be released from porcine neutrophil granules . It has a high proportion of Pro and Arg residues in its primary sequence (VRRFPWWWPFLRR), making it similar to other Arg/Pro-rich cathelicidins .
Synthesis Analysis
Starting from its native sequence (VRRFPWWWPFLRR), eight synthetic peptide analogs of this compound were studied to investigate the roles of specific residues in its biological and structural properties .Molecular Structure Analysis
Upon binding to membranes, this compound folds into a distinct structure that lacks regular secondary structural elements . Its micelle-bound conformation is characterized by two turns around each Pro residue that cluster the aromatic Trp and Phe side chains together along with that of Leu11 .Chemical Reactions Analysis
Cyclic analogs of this compound were designed using two different approaches: circularization of the backbone by a head-to-tail peptide bond (TritrpCyc) or disulfide bridging between two Cys residues introduced at the termini of the peptide (TritrpDisu) .Physical and Chemical Properties Analysis
This compound is a Trp-, Arg-, and Pro-rich cathelicidin peptide . It has a molecular weight of 1902.25 .Aplicaciones Científicas De Investigación
Structure-Function Analysis and Membrane Interactions : Tritrpticin and its analogs have been extensively studied for their antimicrobial activities, interactions with model membranes, and micelle-bound structures. Schibli et al. (2006) found significant antimicrobial potency in this compound analogs, suggesting a complex interplay between structural properties and biological activities (Schibli et al., 2006). A separate study by the same authors (1999) revealed that this compound forms a distinct membrane-bound peptide fold, involving two adjacent turns around its Pro residues, which is key to its interaction with membranes (Schibli, Hwang, & Vogel, 1999).
Design and Analysis of Analogues : Yang et al. (2006) designed perfectly symmetric analogs of this compound, showing improved antimicrobial activity and reduced hemolytic activity. This research indicated the potential of symmetric peptides in developing pharmaceutical compounds against antibiotic-resistant microbes (Yang, Shin, Hahm, & Kim, 2006).
Conformation-Dependent Antibiotic Activity : Another study by Yang et al. (2002) explored how amino acid substitutions in this compound can lead to changes in its conformation and consequently, its antimicrobial and hemolytic activities. This study highlighted the importance of the peptide's conformation in its effectiveness and selectivity (Yang et al., 2002).
Bioactive Motif and Antibody Interaction : Sharma et al. (2013) used a monoclonal antibody to reveal a putative bioactive motif in this compound. This approach provided insights into the peptide's mechanism of action and suggested new avenues for designing antimicrobial pharmacophores (Sharma, Lomash, & Salunke, 2013).
Hydroxy-Tryptophan Derivatives : Arias et al. (2015) investigated the effect of substituting this compound's Trp residues with 5-hydroxy-tryptophan. Their findings suggest that even minor modifications to the peptide can significantly alter its mechanism of action and antimicrobial activity (Arias et al., 2015).
Recombinant Expression and Antimicrobial Activity : Research by Arias et al. (2016) into fluoro-tryptophan-containing this compound analogs indicated that these peptides retained strong antimicrobial activity, providing valuable insights for the development of new therapeutic agents (Arias et al., 2016).
- by this pathogen (Cirioni et al., 2006).
Cyclic this compound Analogs with Biological Activities : Nguyen et al. (2011) explored cyclic analogs of this compound, revealing diverse biological activities and potential therapeutic applications. Their study highlights the importance of structural modifications in enhancing the peptide's properties (Nguyen, Chau, Zaat, & Vogel, 2011).
Effect on Trichomonas Vaginalis : Infante et al. (2010) tested this compound against Trichomonas vaginalis, showing its potential as a therapeutic agent for this protozoan infection (Infante, Miranda-Olvera, León-Rodríguez, Anaya-Velázquez, Rodríguez, & Avila, 2010).
Thermodynamics of Interactions with Membranes : Andrushchenko et al. (2008) investigated the thermodynamics of this compound and its analogs' interactions with model and natural anionic membranes, providing valuable insights into the peptide's mode of action (Andrushchenko, Aarabi, Nguyen, Prenner, & Vogel, 2008).
Position-Dependent Influence on Membrane Activity : Arias et al. (2014) demonstrated the critical role of the Trp residues in this compound's antimicrobial activity, highlighting the significance of each residue's position (Arias, Nguyen, Kuczynski, Lejon, & Vogel, 2014).
Selective Cytotoxicity in Cancer Cells : Arias et al. (2020) identified this compound derivatives with selective cytotoxicity towards cancer cells, suggesting potential applications in cancer therapy (Arias et al., 2020).
Ion Channel-Like Activity : Salay et al. (2004) studied this compound's ion channel-like activity in planar lipid bilayers, contributing to the understanding of its mechanism of action in biological membranes (Salay, Procópio, Oliveira, Nakaie, & Schreier, 2004).
Effect on Naegleria Fowleri : Tiewcharoen et al. (2014) evaluated the effect of this compound on Naegleria fowleri trophozoites, providing insights into its potential use in treating infections caused by this organism (Tiewcharoen, Phurttikul, Rabablert, Auewarakul, Roytrakul, Chetanachan, Atithep, & Junnu, 2014).
Identification of Therapeutic Peptide Scaffold for Urinary Tract Infections : Shruti and Rajasekaran (2020) utilized in silico techniques to identify a this compound scaffold with potential application in treating urinary tract infections, highlighting the peptide's relevance in drug development (Shruti & Rajasekaran, 2020).
Mecanismo De Acción
Safety and Hazards
Tritrpticin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Tritrpticin holds great promise as a candidate for further development toward antimicrobial therapy . The role of each of the three Trp residues to the antimicrobial activity of this compound is being studied . This will contribute to the understanding of the role of each of the three Trp residues to the antimicrobial activity of this compound .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H132N28O14/c1-54(2)45-71(83(128)114-67(33-17-39-106-93(98)99)81(126)116-70(92(137)138)36-20-42-109-96(104)105)117-84(129)72(46-56-23-7-5-8-24-56)119-87(132)77-37-22-44-124(77)91(136)76(50-60-53-112-66-32-16-13-29-63(60)66)122-86(131)73(48-58-51-110-64-30-14-11-27-61(58)64)118-85(130)74(49-59-52-111-65-31-15-12-28-62(59)65)120-88(133)78-38-21-43-123(78)90(135)75(47-57-25-9-6-10-26-57)121-82(127)68(34-18-40-107-94(100)101)113-80(125)69(35-19-41-108-95(102)103)115-89(134)79(97)55(3)4/h5-16,23-32,51-55,67-79,110-112H,17-22,33-50,97H2,1-4H3,(H,113,125)(H,114,128)(H,115,134)(H,116,126)(H,117,129)(H,118,130)(H,119,132)(H,120,133)(H,121,127)(H,122,131)(H,137,138)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKYRNHHOBRIOY-HQUBJAAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C9CCCN9C(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H132N28O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1902.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
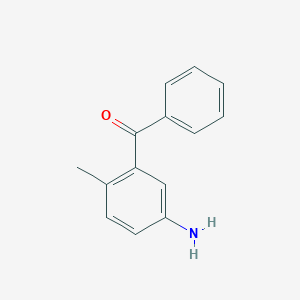
![2-Methyl-N-[4-methyl-3-(4-piperidinyl)phenyl]propanamide](/img/structure/B1644478.png)

